molecular formula C15H9NO3 B1200110 MLS000532223 CAS No. 16616-39-0

MLS000532223

Cat. No.: B1200110
CAS No.: 16616-39-0
M. Wt: 251.24 g/mol
InChI Key: JODIUOIVYGKAJH-UHFFFAOYSA-N
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Description

MLS000532223 is a high-affinity, selective inhibitor of Rho family GTPases. It has EC50 values ranging from 16 micromolar to 120 micromolar. This compound prevents the binding of guanosine triphosphate to several GTPases, thereby modulating their activity. It is primarily used in scientific research to study the role of Rho family GTPases in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLS000532223 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for use in research applications .

Chemical Reactions Analysis

Types of Reactions

MLS000532223 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include guanosine triphosphate, various organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity and selectivity .

Major Products Formed

The major products formed from the reactions involving this compound are the inhibited forms of Rho family GTPases. These inhibited forms are unable to bind guanosine triphosphate and, therefore, cannot participate in downstream signaling pathways .

Mechanism of Action

MLS000532223 exerts its effects by selectively inhibiting Rho family GTPases. It prevents the binding of guanosine triphosphate to these GTPases, thereby inhibiting their activation and downstream signaling. The compound modulates the kinetics of GTP binding and inhibits actin rearrangements and changes in cell morphology that are downstream of Rho family GTPase activation .

Properties

IUPAC Name

1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODIUOIVYGKAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354757
Record name 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16616-39-0
Record name 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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